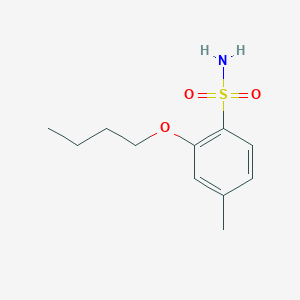
2-Butoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-4-methylbenzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with butanol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but employs larger reactors and continuous flow systems to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Butoxybenzoic acid or butoxybenzaldehyde.
Reduction: Butoxybenzylamine.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role as a potential drug candidate due to its sulfonamide moiety.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the butoxy group, resulting in different chemical properties.
2-Methoxy-4-methylbenzenesulfonamide: Contains a methoxy group instead of a butoxy group, affecting its reactivity and applications.
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: Features an acetyl group, altering its biological activity.
Uniqueness
2-Butoxy-4-methylbenzenesulfonamide is unique due to the presence of the butoxy group, which enhances its solubility and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Properties
Molecular Formula |
C11H17NO3S |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
2-butoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-3-4-7-15-10-8-9(2)5-6-11(10)16(12,13)14/h5-6,8H,3-4,7H2,1-2H3,(H2,12,13,14) |
InChI Key |
FQOYDYFIAOMTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12197229.png)
![1-{2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-3-(2,4-dimethylphenyl)urea](/img/structure/B12197230.png)
![2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B12197231.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12197237.png)
![2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12197239.png)
![2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12197246.png)

![3-(5-bromo-1H-indol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one](/img/structure/B12197252.png)
![2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12197261.png)
![(2Z)-8-(furan-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B12197270.png)
![N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B12197278.png)
![(4E)-4-{[(2,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12197283.png)
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B12197291.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate](/img/structure/B12197293.png)
